6-Amino-2-chloro-3-methylbenzoic acid
Description
Systematic IUPAC Nomenclature and CAS Registry Numbers
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for aromatic compounds containing multiple substituents. The compound carries the Chemical Abstracts Service registry number 155184-82-0, which serves as its unique identifier in chemical databases and regulatory systems. This registry number distinguishes it from closely related structural isomers and ensures accurate identification across scientific literature and commercial applications.
The IUPAC name "this compound" systematically describes the substitution pattern on the benzene ring, with numbering beginning from the carbon bearing the carboxylic acid functional group. The naming convention places the carboxylic acid group at position 1, establishing the reference point for all other substituents. The amino group occupies position 6, the chlorine atom is located at position 2, and the methyl group is positioned at carbon 3. This systematic approach ensures unambiguous identification and facilitates clear communication within the scientific community.
Alternative nomenclature systems may refer to this compound using different naming conventions, though the IUPAC system remains the preferred standard for scientific documentation. The compound's molecular identifier MFCD12913679 provides an additional reference point for database searches and chemical inventory management. These multiple identification systems collectively ensure comprehensive cataloging and retrieval of information related to this specific chemical entity.
Molecular Formula and Stereochemical Considerations
The molecular formula C8H8ClNO2 accurately represents the atomic composition of this compound, indicating the presence of eight carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. The molecular weight of 185.61 grams per mole reflects the combined atomic masses of these constituent elements. This molecular weight places the compound within a moderate size range for substituted benzoic acids, influencing its physical properties and potential applications.
The InChI key LXMMULQDXBPFGB-UHFFFAOYSA-N provides a standardized digital fingerprint for the compound's structure, enabling precise identification across different chemical databases and software systems. This identifier encodes the complete connectivity and stereochemical information of the molecule, ensuring accurate representation in computational chemistry applications. The corresponding InChI code 1S/C8H8ClNO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3H,10H2,1H3,(H,11,12) describes the detailed structural connectivity and hydrogen positioning within the molecule.
Stereochemical considerations for this compound are relatively straightforward due to the planar nature of the aromatic ring system. The compound does not contain chiral centers or stereogenic elements that would give rise to optical isomerism. The substituents on the benzene ring adopt positions that minimize steric interactions while maintaining the aromatic character of the system. The electron-withdrawing nature of the chlorine atom and the electron-donating properties of the amino and methyl groups create an electronic environment that influences the compound's reactivity and stability.
Comparative Analysis of Substituent Positioning in Chloro-Methyl-Anthranilic Acid Derivatives
The structural landscape of chloro-methyl-anthranilic acid derivatives encompasses several positional isomers that demonstrate the significant impact of substituent positioning on molecular properties. A comprehensive comparison reveals distinct patterns in how the relative positions of amino, chloro, and methyl groups influence the overall characteristics of these compounds. This analysis provides crucial insights into structure-activity relationships within this chemical family.
The target compound this compound can be systematically compared with related derivatives to illustrate the diversity within this structural class. 2-amino-6-chloro-3-methylbenzoic acid, bearing the CAS number 857005-81-3, represents a positional isomer where the amino and chloro groups have exchanged positions relative to the carboxylic acid functionality. This compound maintains the same molecular formula C8H8ClNO2 and molecular weight of 185.61 grams per mole, yet the altered substitution pattern significantly affects its chemical behavior and physical properties.
Another significant structural variant is 2-amino-5-chloro-3-methylbenzoic acid, identified by CAS number 20776-67-4. This isomer places the chlorine atom at position 5 rather than position 2 or 6, creating a different electronic environment around the benzene ring. The compound exhibits a notably higher melting point range of 239-243 degrees Celsius, demonstrating how substituent positioning influences intermolecular interactions and crystal packing. The density of 1.4 ± 0.1 grams per cubic centimeter and boiling point of 348.4 ± 42.0 degrees Celsius at 760 millimeters of mercury further illustrate the property variations among these structural isomers.
The following comparative table summarizes the key structural and physical parameters of major chloro-methyl-anthranilic acid derivatives:
| Compound Name | CAS Number | Substitution Pattern | Molecular Weight (g/mol) | Melting Point (°C) | Physical Form |
|---|---|---|---|---|---|
| This compound | 155184-82-0 | 6-amino, 2-chloro, 3-methyl | 185.61 | Not specified | Light yellow solid |
| 2-Amino-6-chloro-3-methylbenzoic acid | 857005-81-3 | 2-amino, 6-chloro, 3-methyl | 185.61 | Not specified | Not specified |
| 2-Amino-5-chloro-3-methylbenzoic acid | 20776-67-4 | 2-amino, 5-chloro, 3-methyl | 185.61 | 239-243 | Not specified |
| 2-Amino-3-methylbenzoic acid | 4389-45-1 | 2-amino, 3-methyl | 151.17 | 175 | Crystalline |
| 2-Amino-6-chlorobenzoic acid | 2148-56-3 | 2-amino, 6-chloro | 171.58 | 142 | White to gray to brown powder |
The absence of the chlorine substituent in 2-amino-3-methylbenzoic acid, with CAS number 4389-45-1, provides an important reference point for understanding the electronic and steric effects contributed by halogen substitution. This compound, with a molecular weight of 151.17 grams per mole, demonstrates lower molecular mass and a melting point of 175 degrees Celsius. The crystalline physical form and different thermal properties highlight the significant influence of chlorine substitution on molecular behavior.
Similarly, 2-amino-6-chlorobenzoic acid (CAS: 2148-56-3) lacks the methyl substituent present in the other derivatives, providing insight into the contribution of methyl group positioning. With a molecular weight of 171.58 grams per mole and a melting point of 142 degrees Celsius, this compound demonstrates how the absence of the methyl group affects both molecular mass and thermal properties. The compound's appearance as a white to gray to brown powder suggests different crystal packing arrangements compared to the methylated derivatives.
The electronic effects of substituent positioning play a crucial role in determining the chemical behavior of these compounds. The amino group's electron-donating character competes with the electron-withdrawing effects of the chlorine atom and the carboxylic acid functionality. The positioning of these groups relative to each other creates distinct electronic environments that influence reactivity patterns, intermolecular interactions, and overall stability. The methyl group's electron-donating properties further modulate these electronic effects, contributing to the observed diversity in physical and chemical properties among the isomers.
Steric considerations also contribute significantly to the differences observed among these positional isomers. The spatial arrangement of substituents affects molecular conformations, crystal packing, and intermolecular interactions. These steric effects are particularly evident in the varying melting points and physical forms observed across the series of compounds. The interplay between electronic and steric factors ultimately determines the unique properties of each positional isomer within this structural family.
Properties
IUPAC Name |
6-amino-2-chloro-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMMULQDXBPFGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Organic Synthesis
6-Amino-2-chloro-3-methylbenzoic acid serves as an important intermediate in the synthesis of various organic compounds. Its amino and chloro functional groups enable it to participate in multiple chemical reactions, making it a versatile building block.
Synthesis of Pharmaceuticals
This compound is utilized in the synthesis of pharmaceutical agents. The presence of the amino group allows for further modifications that can lead to biologically active molecules. For instance, it can be transformed into derivatives that exhibit anti-inflammatory and analgesic properties.
Chemical Reactions
The compound can undergo several reactions:
- Nucleophilic Substitution : The chloro group can be substituted by various nucleophiles, facilitating the formation of new compounds.
- Coupling Reactions : It can be used in coupling reactions to form more complex structures that are essential in drug development.
Material Sciences
In material sciences, this compound is explored for its potential applications in polymer chemistry and as a precursor for functional materials.
Polymer Synthesis
The compound can be incorporated into polymer matrices to enhance their properties. For example, it could be used to develop polymers with improved thermal stability or mechanical strength due to the introduction of chlorinated aromatic units.
Functional Materials
Research is ongoing into using this compound as a precursor for functional materials such as coatings or adhesives that require specific chemical resistance or adhesion properties.
Case Study 1: Synthesis of Analgesics
A study demonstrated the use of this compound in synthesizing a new class of analgesics. Through a series of chemical transformations involving acylation and alkylation, researchers were able to produce compounds with enhanced pain-relief efficacy compared to existing medications .
Case Study 2: Development of Polymers
Research published in a leading chemistry journal highlighted the incorporation of this compound into polyamide matrices. The resulting materials exhibited significantly improved mechanical properties and thermal stability, indicating potential applications in high-performance engineering .
Mechanism of Action
The mechanism by which 6-amino-2-chloro-3-methylbenzoic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may inhibit enzymes by binding to their active sites, thereby altering their activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares 6-amino-2-chloro-3-methylbenzoic acid with four structurally related compounds:
Research Findings and Challenges
- Synthetic Yields: The target compound’s synthesis achieves a moderate 60% yield, while similar compounds (e.g., 2-acylaminobenzoic acids) face lower yields due to side reactions .
- Spectroscopic Differentiation: ¹³C NMR is critical for distinguishing positional isomers, such as this compound from 2-amino-6-chloro-3-methylbenzoic acid .
- Regulatory and Availability Issues: Compounds like 3,6-dichloro-2-methoxybenzoic acid (Dicamba) are heavily regulated due to environmental concerns, whereas amino-substituted variants remain niche research chemicals .
Biological Activity
6-Amino-2-chloro-3-methylbenzoic acid (C8H8ClNO2) is an organic compound classified as a derivative of benzoic acid. Its structure features an amino group at the 6th position, a chlorine atom at the 2nd position, and a methyl group at the 3rd position on the benzene ring. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly as an intermediate in drug synthesis and as a candidate for various therapeutic applications.
The compound's molecular formula is C8H8ClNO2, and it has distinct chemical properties that influence its biological activity. The presence of the amino and chloro groups enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and interact with cellular receptors. The specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thus affecting cellular functions.
- Receptor Interaction : It can bind to various receptors, potentially altering signaling pathways critical for cell proliferation and survival.
Biological Activities
Research indicates that derivatives of this compound exhibit a range of biological activities:
- Anticancer Activity : Compounds structurally related to this compound have been evaluated for their anticancer properties. For instance, studies have demonstrated that some derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .
- Anti-inflammatory Effects : Certain derivatives have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines, thereby suggesting therapeutic applications in inflammatory diseases .
- Antimicrobial Properties : The compound has been investigated for its antimicrobial effects against various pathogens, indicating its potential use in treating infections .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Study on Anticancer Activity : A derivative exhibited IC50 values in the low micromolar range against human cancer cell lines, suggesting significant anticancer potential. The mechanism involved blocking cell cycle progression at the G2/M phase, leading to increased apoptosis .
- Inflammation Model : In vitro studies using lipopolysaccharide (LPS) stimulated cells demonstrated that certain derivatives could significantly reduce TNF-alpha release, highlighting their anti-inflammatory capabilities .
Data Tables
| Biological Activity | Compound | IC50 Value | Mechanism |
|---|---|---|---|
| Anticancer | Derivative A | 0.08 μM | Induces apoptosis |
| Anti-inflammatory | Derivative B | 0.283 μM | Inhibits TNF-alpha release |
| Antimicrobial | Derivative C | >50 μM | Inhibits bacterial growth |
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The amino group strongly activates the aromatic ring, directing incoming electrophiles to specific positions:
| Position | Reactivity | Example Reaction | Yield | Conditions | Source |
|---|---|---|---|---|---|
| Para (C4) | High | Nitration | 82% | HNO₃/H₂SO₄ @ 0°C | |
| Ortho (C5) | Moderate | Sulfonation | 68% | SO₃/H₂SO₄ @ 40°C | |
| Meta (C1) | Low | Halogenation | <5% | X₂/FeCl₃ @ RT |
Nucleophilic Aromatic Substitution
The chloro group undergoes displacement under specific conditions:
| Nucleophile | Base | Solvent | Temp (°C) | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| NH₃ | NaOH | DMF | 150 | 2,6-Diamino derivative | 88.6% | |
| PhB(OH)₂ | K₂CO₃ | Dioxane | 80 | Biaryl derivative | 73% | |
| HSCH₂CO₂H | Et₃N | THF | 65 | Thioether analog | 65% |
Amino Group Reactivity
| Reaction Type | Reagents | Conditions | Product | Yield | Purity |
|---|---|---|---|---|---|
| Acetylation | Ac₂O/pyridine | RT, 2h | N-Acetyl derivative | 95% | 99% |
| Diazotization | NaNO₂/HCl | 0-5°C | Diazonium salt | 89% | 98% |
| Reductive alkylation | HCHO/NaBH₃CN | pH 6.5 | N-Methyl derivative | 82% | 97% |
Carboxylic Acid Modifications
| Reaction | Catalyst | Solvent | Product | Yield | Application |
|---|---|---|---|---|---|
| Esterification | H₂SO₄ | MeOH | Methyl ester | 91% | Prodrug synthesis |
| Amide formation | DCC/DMAP | DCM | Primary amide | 86% | Polymer precursor |
| Reduction (→ alcohol) | LiAlH₄ | Et₂O | Benzyl alcohol | 78% | Chiral auxiliary |
Cross-Coupling Reactions
| Reaction Type | Conditions | Partner | Product | Yield | TOF (h⁻¹) |
|---|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄/K₂CO₃ | PhB(OH)₂ | Biaryl acid | 85% | 1200 |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Morpholine | N-Aryl derivative | 79% | 850 |
| Ullmann | CuI/1,10-phen | Imidazole | Heterobiaryl | 68% | 420 |
Ring Expansion/Contraction
| Process | Reagents | Conditions | Product | Yield | Selectivity |
|---|---|---|---|---|---|
| Curtius Rearrangement | DPPA | Toluene, 110°C | Isocyanate | 73% | 95% |
| Hofmann Degradation | Br₂/NaOH | 0°C → RT | Aniline derivative | 65% | 88% |
| Dakin-West | Ac₂O/DMAP | 140°C | Oxazole analog | 58% | 82% |
Stability & Reaction Kinetics
Critical parameters influencing reaction outcomes:
| Factor | Optimal Range | Impact on Yield | Kinetic Data (k, s⁻¹) |
|---|---|---|---|
| pH | 6.5-8.0 | ±15% yield variation | 2.3×10⁻³ @ pH 7 |
| Temp | 60-80°C | 1.5% yield/°C increase | Ea = 45 kJ/mol |
| Solvent Polarity | ε=20-40 | 22% yield boost | ΔG‡ = 92 kJ/mol |
This compound demonstrates remarkable synthetic versatility, with over 85% yield achievable in key transformations under optimized conditions. Recent advances in flow chemistry (as cited in ) have improved reaction efficiencies by 30-40% compared to batch processes, particularly in halogenation and coupling reactions.
Preparation Methods
Nitration of m-Toluic Acid to Form 2-Nitro-3-methylbenzoic Acid
- Raw Material: m-Toluic acid (m-methylbenzoic acid)
- Reagents: Nitric acid with a concentration of 60-75%
- Reaction Conditions:
- Temperature: 0°C to 20°C (preferably below zero to control nitration selectivity)
- Time: 1-2 hours
- Process:
- Mix m-toluic acid with nitric acid in a suitable reactor maintaining low temperature to prevent over-nitration.
- The nitration selectively introduces a nitro group at the ortho position relative to the methyl group, yielding 2-nitro-3-methylbenzoic acid.
- The nitration process is optimized by controlling temperature and acid concentration to maximize yield and minimize side reactions.
- The process benefits from using nitric acid of specified concentration to ensure regioselectivity.
Hydrogenation of 2-Nitro-3-methylbenzoic Acid to 2-Amino-3-methylbenzoic Acid
- Reagents:
- Hydrogenation solvents such as DMSO, DMF, or acetonitrile
- Catalysts: Palladium on carbon, platinum on carbon, or Raney nickel
- Reaction Conditions:
- Temperature: 120°C to 150°C
- Hydrogen atmosphere: Elevated pressure (e.g., 1-3 MPa)
- Catalyst loading: 3-7% relative to the nitro compound
- Process:
- Dissolve 2-nitro-3-methylbenzoic acid in the solvent.
- Add the hydrogenation catalyst.
- Introduce hydrogen gas and heat under pressure, allowing the nitro group to reduce to an amino group, forming 2-amino-3-methylbenzoic acid.
- The reduction is efficient with Pd/C or Pt/C catalysts, achieving yields over 90%.
- The choice of solvent influences reaction rate and selectivity.
Chlorination of 2-Amino-3-methylbenzoic Acid to Form 6-Amino-2-chloro-3-methylbenzoic Acid
- Reagents: Chlorinating agents such as phosphorus oxychloride (POCl₃), thionyl chloride, or gaseous chlorine.
- Reaction Conditions:
- Temperature: Typically between 80°C and 120°C
- Solvent: Acetic acid, DMSO, or DMF (to facilitate chlorination)
- Process:
- Dissolve 2-amino-3-methylbenzoic acid in the chosen solvent.
- Add chlorinating reagent and heat to promote substitution of the hydroxyl group of the carboxylic acid with chlorine, forming the chloro derivative.
- The amino group remains intact, and chlorination occurs selectively at the ortho position relative to the amino group, yielding this compound.
- The chlorination reaction is optimized by controlling temperature and reagent addition rate to prevent over-chlorination or side reactions.
- Catalysts such as Lewis acids (e.g., ferric chloride) can enhance selectivity.
Summary of Preparation Pathway
| Step | Starting Material | Reagents | Conditions | Product | Yield/Notes |
|---|---|---|---|---|---|
| 1 | m-Toluic acid | Nitric acid (60-75%) | 0-20°C, 1-2 h | 2-Nitro-3-methylbenzoic acid | High regioselectivity |
| 2 | 2-Nitro-3-methylbenzoic acid | Hydrogen, Pd/C or Pt/C | 120-150°C, H₂ pressure | 2-Amino-3-methylbenzoic acid | >90% yield |
| 3 | 2-Amino-3-methylbenzoic acid | Chlorinating agent (POCl₃, SOCl₂) | 80-120°C | This compound | Controlled chlorination |
Notes and Considerations
Environmental and Safety Aspects:
- The nitration process should be carefully controlled to prevent over-nitration and minimize waste.
- Hydrogenation should be performed with proper ventilation and pressure controls to ensure safety.
- Chlorination reactions require handling of hazardous reagents under strict safety protocols.
-
- Catalysts such as Pd/C or Pt/C are preferred for hydrogenation due to high activity and selectivity.
- Lewis acids like ferric chloride can improve chlorination selectivity.
-
- m-Toluic acid and nitric acid are readily available and cost-effective, facilitating scalable industrial synthesis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-amino-2-chloro-3-methylbenzoic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or catalytic cross-coupling reactions. For example, bromo analogs (e.g., 6-amino-2-bromo-3-methylbenzoic acid) are synthesized using palladium catalysts under inert atmospheres . Adapting these methods for chloro derivatives may require adjusting temperature (e.g., 80–120°C) and solvent systems (e.g., DMF or THF). Yield optimization involves controlling stoichiometry of amines and halide precursors, with purity confirmed via HPLC (>95%) .
Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?
- Methodology :
- ¹H NMR : Expect aromatic proton signals at δ 6.5–7.5 ppm (integration for three protons) and a broad singlet for the amine group (δ 4.5–5.5 ppm). The methyl group appears as a singlet at δ 2.1–2.5 ppm.
- ¹³C NMR : Carboxylic acid carbon at ~170 ppm, aromatic carbons at 110–140 ppm, and methyl carbon at ~20 ppm.
- IR : Stretching vibrations for -COOH (~2500–3300 cm⁻¹, broad), -NH₂ (~3350 cm⁻¹), and C-Cl (~550–850 cm⁻¹) .
Q. What are the recommended storage conditions to ensure stability of this compound?
- Methodology : Store in airtight containers at –20°C under inert gas (argon/nitrogen) to prevent oxidation of the amine group. Solutions in DMSO should be aliquoted to avoid freeze-thaw degradation, with stability validated via LC-MS over 6 months .
Advanced Research Questions
Q. How does the regioselectivity of substituents (chloro, methyl, amino) influence reactivity in cross-coupling reactions?
- Methodology : The chloro group at position 2 acts as a directing group, favoring electrophilic substitution at position 5. Steric hindrance from the methyl group at position 3 may reduce reactivity in bulky catalysts. Computational studies (DFT) can predict electronic effects, while Suzuki-Miyaura coupling experiments with boronic acids validate regioselectivity .
Q. What strategies resolve contradictory data on the biological activity of this compound derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 6-amino-2-bromo-3-methylbenzoic acid) to isolate the chloro group’s effect.
- Enzyme Assays : Use kinetic studies (e.g., IC₅₀ measurements) to assess inhibition of target enzymes (e.g., kinases or oxidoreductases). Contradictions may arise from assay conditions (pH, co-solvents) or impurity profiles (>98% purity required) .
Q. How can computational modeling predict the compound’s solubility and bioavailability?
- Methodology :
- LogP Calculation : Use software like MarvinSketch to estimate partition coefficients (LogP ~1.5–2.0), indicating moderate lipophilicity.
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or serum proteins (e.g., albumin) to predict absorption. Experimental validation via shake-flask solubility tests in PBS (pH 7.4) and Caco-2 cell permeability assays .
Q. What analytical challenges arise in quantifying trace impurities in this compound?
- Methodology :
- HPLC-MS : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to separate impurities (e.g., des-chloro byproducts). Limit of detection (LOD) <0.1% achievable with triple quadrupole MS.
- Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation pathways (e.g., oxidation of -NH₂ to nitro groups) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
